Trisilylamine

Catalog No.
S579167
CAS No.
13862-16-3
M.F
H9NSi3
M. Wt
107.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trisilylamine

CAS Number

13862-16-3

Product Name

Trisilylamine

Molecular Formula

H9NSi3

Molecular Weight

107.33 g/mol

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N

SMILES

N([SiH3])([SiH3])[SiH3]

Synonyms

trisilylamine

Canonical SMILES

N([SiH3])([SiH3])[SiH3]

Catalyst in Organic Chemistry Reactions

Trisilylamine serves as an efficient catalyst in various organic reactions, particularly those involving hydrosilylation. This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon (C=C) double bond. Trisilylamine's ability to activate the Si-H bond makes it a valuable tool for synthesizing diverse organic compounds with defined structures [].

Here are some specific examples of its use as a catalyst:

  • Hydrosilylation of alkenes and alkynes: This reaction allows the conversion of unsaturated hydrocarbons into alkanes with controlled regio- and stereoselectivity [].
  • Hydroamination of alkenes: Trisilylamine can catalyze the addition of an amine group (NH₂) across a C=C double bond, leading to the formation of valuable amine-containing molecules [].
  • Dehydrogenative silylation: This reaction involves the removal of a hydrogen atom from a molecule and its replacement with a silyl group (SiH₃). Trisilylamine can effectively catalyze this process, enabling the synthesis of diverse silylated compounds [].

Synthesis of Nanoparticles

Trisilylamine plays a crucial role in the synthesis of nanoparticles, particularly silicon-based nanoparticles with well-defined sizes and morphologies. Its ability to act as a silicon source and control the growth process of these nanoparticles makes it a valuable tool in nanotechnology research [].

Here's how it facilitates nanoparticle synthesis:

  • Thermal decomposition: When heated, trisilylamine decomposes, releasing SiH₃ radicals that serve as building blocks for the formation of silicon nanoparticles [].
  • Plasma-assisted synthesis: Trisilylamine can be introduced into a plasma reactor, where it undergoes decomposition, and the generated SiH₃ radicals contribute to the formation of silicon nanoparticles with specific properties [].

Surface Functionalization

Trisilylamine finds application in surface functionalization, a process that modifies the surface properties of a material to impart desired functionalities. Its ability to react with various surfaces and introduce silyl groups allows for tailoring surface properties like wettability, adhesion, and biocompatibility [].

Here are some examples of its use in surface functionalization:

  • Modification of metal oxide surfaces: Trisilylamine can be used to functionalize metal oxide surfaces, such as those of silica and alumina, with silyl groups, improving their compatibility with organic molecules and polymers [].
  • Creating self-assembled monolayers: By reacting with surfaces, trisilylamine can form self-assembled monolayers (SAMs) with tailored properties, impacting areas like sensor development and biomolecule immobilization [].

Trisilylamine is a chemical compound with the formula (SiH3)3N(\text{SiH}_3)_3\text{N}. It consists of three silyl groups attached to a nitrogen atom, making it a member of the silylamine family. This compound is characterized by its high reactivity and unique molecular structure, which features a pyramidal geometry around the nitrogen atom. Trisilylamine is notable for its applications in the semiconductor industry, particularly in the deposition of silicon oxide films, where it serves as a precursor that does not require plasma excitation for film growth .

, particularly hydrolysis and reactions with halogens. When exposed to water, trisilylamine reacts violently to produce silicon dioxide, hydrogen gas, and ammonia:

(SiH3)3N+3H2OSiO2+3H2+NH3(\text{SiH}_3)_3\text{N}+3\text{H}_2\text{O}\rightarrow \text{SiO}_2+3\text{H}_2+\text{NH}_3

Additionally, trisilylamine can undergo halogenation, although its silyl groups exhibit relative inertness towards addition reactions with alkenes . The compound has been shown to not react with carbon dioxide or related compounds under specific conditions, indicating its selective reactivity profile .

Trisilylamine can be synthesized through several methods. A common approach involves the reaction of monochlorosilane with ammonia under controlled conditions to minimize byproducts like polysilazanes and ammonium chloride:

Methylchlorosilane+NH3(SiH3)3N+byproducts\text{Methylchlorosilane}+\text{NH}_3\rightarrow (\text{SiH}_3)_3\text{N}+\text{byproducts}

The synthesis can be optimized by adjusting temperature and pressure to enhance reaction kinetics and yield high-purity trisilylamine . Other methods may also involve variations of this basic reaction pathway or the use of different silane precursors.

Trisilylamine has several important applications:

  • Semiconductor Industry: It is primarily used as a precursor for the deposition of silicon oxide films in semiconductor manufacturing.
  • Material Science: Trisilylamine is explored for its potential in creating advanced materials due to its unique chemical properties.
  • Chemical Synthesis: It serves as a building block for synthesizing other silicon-containing compounds.

The ability of trisilylamine to form silicon dioxide upon hydrolysis makes it particularly valuable in applications requiring silicon-based materials .

Trisilylamine shares similarities with other silylamines but possesses distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaUnique Features
Dimethylsilylamine(SiH3)N(\text{SiH}_3)\text{N}Contains two methyl groups; less reactive than trisilylamine.
Disilylamine(Si2H6)N(\text{Si}_2\text{H}_6)\text{N}Two silyl groups; more stable but less versatile than trisilylamine.
N-Methyldisilylamine(SiH2(CH3))2N(\text{SiH}_2(\text{CH}_3))_2\text{N}One methyl group; exhibits different reactivity patterns.

Trisilylamine's unique combination of three silyl groups contributes to its distinctive reactivity and utility in industrial applications compared to these similar compounds .

Wikipedia

Trisilylamine

Dates

Modify: 2024-04-14

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